6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
6-fluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZSRFSCPINHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a furan-2-ylmethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzothiazole ring or the furan ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the furan ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Potassium carbonate, furan-2-ylmethyl halide, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole or furan derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Materials Science: It can be used in the development of organic semiconductors or as a building block for the synthesis of more complex materials.
Chemical Biology: The compound can serve as a probe to study various biological processes, given its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine would depend on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the furan ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzothiazol-2-amine scaffold is versatile, with modifications at positions 6 (benzothiazole ring) and N-2 (amine side chain) significantly altering biological activity and physicochemical properties. Below is a comparative analysis with key analogues:
Physicochemical and Spectral Comparisons
- Melting Points : The target compound’s melting point is uncharacterized in the provided literature. However, analogues like BT16 (mp 279–281°C) and 6-methoxy-1,3-benzothiazol-2-amine (mp ~200°C) suggest that fluorine’s electron-withdrawing nature may lower melting points compared to chloro or methoxy substituents .
- Spectral Data :
- IR : Fluorine in the target compound reduces C-F stretching vibrations (~1100 cm⁻¹), distinct from C-Cl (693 cm⁻¹ in BT16) or C-S (1340 cm⁻¹ in methylthio analogues) .
- NMR : The furan-2-ylmethyl group introduces characteristic proton signals at δ 6.3–7.5 ppm (furan protons) and δ 4.3–4.5 ppm (CH₂ linkage), differentiating it from pyridinyl or benzyl derivatives .
Biological Activity
6-Fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that combines a benzothiazole core with a furan ring and a fluorine atom. This unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. The combination of these features may enhance its lipophilicity and metabolic stability, which are critical for pharmacological applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzothiazole Core | A bicyclic structure known for diverse biological activities. |
| Fluorine Atom | Enhances lipophilicity and metabolic stability. |
| Furan Ring | May participate in various chemical reactions and biological interactions. |
Biological Activities
Research indicates that compounds containing benzothiazole and furan moieties exhibit a range of pharmacological properties, including:
- Antimicrobial Activity : The benzothiazole scaffold is known for its effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of the furan ring may contribute to the modulation of inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
-
Antimicrobial Studies :
- A study on benzothiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .
- Anticancer Activity :
- Neuroprotective Effects :
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Benzothiazole Core :
- Synthesized through cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
-
Fluorination :
- Introduction of the fluorine atom via electrophilic fluorination using reagents like Selectfluor.
-
Furan Attachment :
- Nucleophilic substitution where the benzothiazole derivative reacts with a furan derivative in the presence of a base .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine?
- Methodology : The synthesis typically involves nucleophilic substitution at the 2-position of the benzothiazole ring. For example:
Fluorination : Introduce fluorine at the 6-position via electrophilic substitution (e.g., using Selectfluor® or F₂ gas under controlled conditions) .
Amine Functionalization : React the 2-amine group of 6-fluoro-1,3-benzothiazol-2-amine with furfuryl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Critical Parameters : Optimize reaction time (8–12 hrs) and stoichiometry (1:1.2 molar ratio of benzothiazole to furfuryl bromide) to minimize side products like disubstituted amines .
Q. How can spectroscopic techniques validate the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- Benzothiazole protons: δ 7.2–8.1 ppm (multiplet for aromatic H).
- Furan methylene (-CH₂-): δ 4.5–4.8 ppm (singlet).
- Furan protons: δ 6.3–7.4 ppm (split into doublets for α- and β-positions) .
- ¹⁹F NMR : Single peak near δ -110 ppm (C6-F) .
- Mass Spectrometry (MS) : Expect [M+H]⁺ at m/z 263.05 (C₁₁H₉FN₂OS requires 263.04) .
Q. What are the preliminary biological screening methods for this compound?
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Compare with fluorobenzothiazole analogs (e.g., IC₅₀ ~3.4 µM for HDAC3 inhibition in related compounds) .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Fluorine substitution often enhances membrane permeability .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity of the furan-methylamine substituent?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The furan ring’s electron-rich nature may direct electrophilic attacks to the α-position .
- Simulate reaction pathways for hydrolysis or oxidation (e.g., furan ring opening under acidic conditions) .
- Molecular Docking : Model interactions with biological targets (e.g., HDAC enzymes) to rationalize observed IC₅₀ values .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers in the furan-methylamine group. Restricted rotation may split peaks at lower temperatures .
- X-ray Crystallography : Confirm solid-state structure (e.g., dihedral angles between benzothiazole and furan rings). Example: Similar compounds show ~100° torsion angles, reducing conjugation .
Q. How does the fluorine substituent influence the compound’s electronic and biological properties?
- Electronic Effects :
- Fluorine’s electronegativity increases the benzothiazole ring’s electron deficiency, enhancing reactivity in SNAr reactions .
- Hammett σₚ value (~0.06) suggests moderate meta-directing effects .
- Biological Impact : Fluorine improves metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., HDACs) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct Formation : Mitigate disubstitution by using excess benzothiazole (1:1.5 ratio) and slow addition of furfuryl bromide .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
